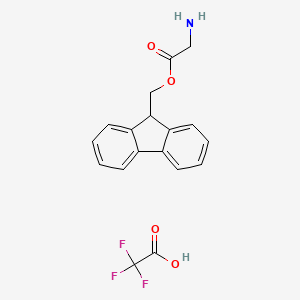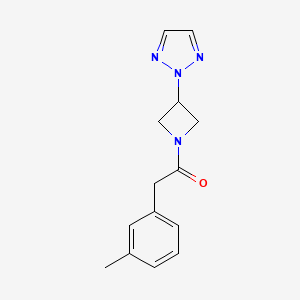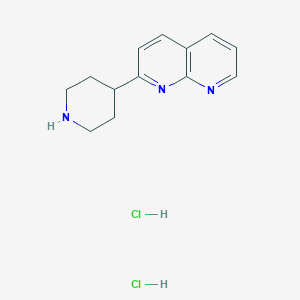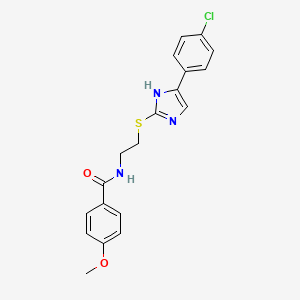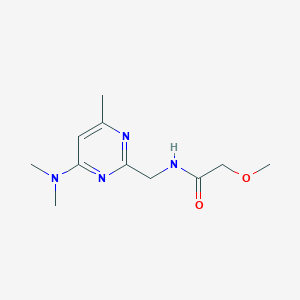![molecular formula C15H13ClFN5O2 B2974997 2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide CAS No. 2034550-81-5](/img/structure/B2974997.png)
2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide” is a heterocyclic compound. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multistep synthetic routes . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including “2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide”, is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles are diverse and can lead to a wide range of products . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure . For instance, some compounds exhibit excellent thermal stability . The azo compound 10 has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s−1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .科学的研究の応用
Synthesis and Structural Analysis
- Research into pyridazine derivatives, including compounds similar to the one , has revealed considerable biological properties, such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized using various spectroscopic techniques, and their structures confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations help in understanding the electronic structure, providing insights into their reactivity and interaction with biological targets (Sallam et al., 2021).
Antimicrobial and Antitumor Activities
- Some triazole derivatives, structurally related to the chemical , have been synthesized and tested for their antimicrobial activities. These compounds exhibit good to moderate activity against various microorganisms, highlighting their potential as therapeutic agents against infectious diseases (Bektaş et al., 2007). Additionally, triazolopyrimidines, which share a similar structural motif, have been identified as anticancer agents with a unique mechanism of tubulin inhibition, showing the versatility of this chemical framework in addressing critical health issues (Zhang et al., 2007).
Chemical Modification and Biological Implications
- The process of chemical modification, such as introducing different substituents or changing the structural backbone to similar compounds, has been explored to optimize biological activity and specificity. For instance, modifications leading to the synthesis of triazolopyridazine and tetrazolopyridazine derivatives have been studied for their hypotension and heart rate activity, indicating the potential for cardiovascular therapeutic applications (Katrusiak et al., 2001).
作用機序
The mode of action of such compounds would depend on their specific target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, preventing it from catalyzing a particular biochemical reaction. If the target is a receptor, the compound might either activate or inhibit the receptor, leading to changes in cell signaling .
The compound’s pharmacokinetics would depend on various factors, including its chemical properties, the route of administration, and the patient’s physiology. These factors would influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its ability to reach its target, and its interactions with the target .
Safety and Hazards
将来の方向性
The future directions in the research of 1,2,4-triazoles include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . This is due to their widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
特性
IUPAC Name |
2-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)10-7-9(17)3-4-11(10)16/h3-7H,2,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODONJQPQFHMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(C=CC(=C3)F)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)
![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)
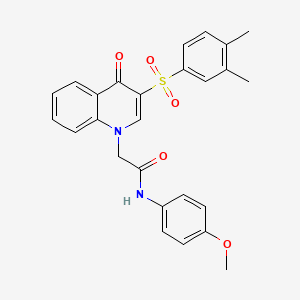
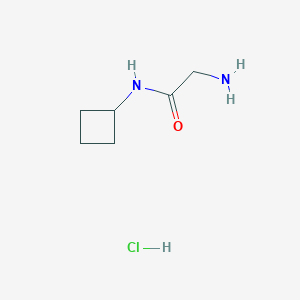
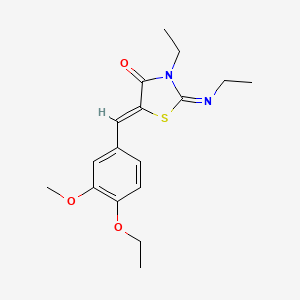
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)
